Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is a spirocyclic lactam that is synthesized through a multistep process involving various chemical reactions.5]decane-8-carboxylate.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Additionally, Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anticancer, neuroprotective, and insecticidal properties. Additionally, Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate in lab experiments is its potential therapeutic applications in various fields. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. One area of research could be focused on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate and its potential therapeutic applications. Furthermore, research could be conducted to investigate the potential use of this compound as a pesticide in agriculture.
Synthesis Methods
The synthesis of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves a multistep process that includes the reaction of benzylamine with ethyl acetoacetate to form benzyl 3-oxobutanoate. The resulting compound is then reacted with hydrazine hydrate to form benzyl hydrazinecarboxylate. The final step involves the reaction of benzyl hydrazinecarboxylate with 1,3-cyclohexanedione to form Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate.
Scientific Research Applications
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been used as a pesticide to control the growth of harmful insects and pests. In industry, this compound has been used as a precursor for the synthesis of various organic compounds.
properties
IUPAC Name |
benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-13-10-14(20)17-16(13)6-8-18(9-7-16)15(21)22-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJZMSFWAAAWEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)CC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2029246-72-6 |
Source
|
Record name | benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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